![molecular formula C24H26N2O6S B2613044 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866897-25-8](/img/structure/B2613044.png)

8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

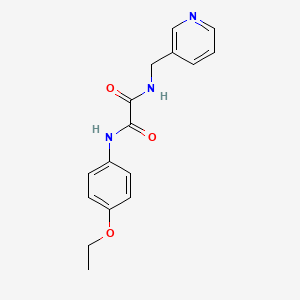

The compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains methoxy groups and a benzenesulfonyl group . Quinolines have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Molecular Structure Analysis

The compound’s structure includes a quinoline moiety, which can display different tautomeric forms . It also contains a spirocyclic system, which is a cyclic system with two rings sharing one atom.Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the quinoline and benzenesulfonyl groups. Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Aplicaciones Científicas De Investigación

Oxidative Synthesis of Azacyclic Derivatives

A study by Amano and Nishiyama (2006) focused on the oxidative synthesis of azacyclic derivatives, which are crucial as synthetic intermediates for bioactive substances. Using hypervalent iodine species generated electrochemically from iodobenzene, the research demonstrated an efficient pathway to synthesize azaspiro or quinolinone-type products. This method could be potentially applicable for the synthesis or modification of complex molecules including 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane, emphasizing its significance in creating bioactive molecular structures (Amano & Nishiyama, 2006).

Supramolecular Arrangements in Cyclohexane-5-spirohydantoin Derivatives

Graus et al. (2010) described the synthesis and crystallographic analysis of spirohydantoin derivatives, highlighting the impact of substituents on supramolecular arrangements. Although this study does not directly address the specific compound , it provides valuable insights into how different substituents, such as methoxy groups, affect the crystal structure and potentially the chemical reactivity of spirocyclic and azaspiro compounds. This knowledge could be applied in research involving 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane, particularly in understanding its structural and supramolecular properties (Graus et al., 2010).

Synthesis of Polyhydroxylated Quinolizidines and Azaspiro[4.5]decanes from D-Xylose

Malik et al. (2013) reported on the synthesis of novel polyhydroxylated quinolizidines and azaspiro[4.5]decanes, utilizing a key transformation involving allylmagnesium bromide. The creation of bicyclic frameworks through ring-closing metathesis reactions is particularly relevant, as it might offer a synthetic route or functionalization strategy for compounds like 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane. Such methodologies are crucial for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (Malik et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

8-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-29-17-3-6-19(7-4-17)33(27,28)22-16-25-21-8-5-18(30-2)15-20(21)23(22)26-11-9-24(10-12-26)31-13-14-32-24/h3-8,15-16H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDOXXJTMWZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2612961.png)

![Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate](/img/structure/B2612962.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2612965.png)

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)

![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)